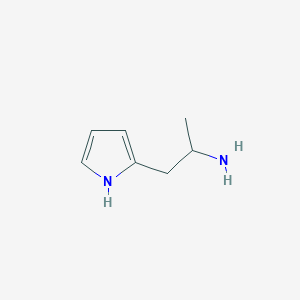

1-(1H-pyrrol-2-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILHJBJCXDNUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540818 | |

| Record name | 1-(1H-Pyrrol-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-40-1 | |

| Record name | α-Methyl-1H-pyrrole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90000-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrrol-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(1H-pyrrol-2-yl)propan-2-amine" chemical properties

An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine: Properties, Synthesis, and Scientific Context

Abstract

This technical guide provides a comprehensive analysis of 1-(1H-pyrrol-2-yl)propan-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines a five-membered aromatic pyrrole ring with a chiral propylamine side chain, presenting a versatile scaffold for chemical library synthesis. While specific experimental data for this exact isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust overview of its physicochemical properties, spectroscopic characteristics, and chemical reactivity. We present a logical synthetic route, detailed protocols for characterization and safe handling, and explore the compound's potential within the broader context of drug discovery, where the pyrrole moiety is recognized as a privileged structure.[1][2] This guide is intended to serve as a foundational resource for scientists investigating this and related compounds.

Molecular Overview and Physicochemical Properties

The structure of 1-(1H-pyrrol-2-yl)propan-2-amine is characterized by two key functional components: the pyrrole heterocycle and the primary amine of the side chain. Understanding the interplay of these groups is crucial to predicting the molecule's behavior.

The Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle.[3] Unlike more basic amines, the lone pair of electrons on the pyrrole nitrogen atom is delocalized to participate in the 6-π electron aromatic system. This delocalization renders the pyrrole nitrogen exceptionally non-basic (conjugate acid pKa of approximately -3.8).[3][4] Conversely, this aromatic stabilization makes the N-H proton moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases.[3]

The Propan-2-amine Sidechain

The propan-2-amine side chain introduces a primary aliphatic amine, which is the primary center of basicity for the molecule. Unlike the pyrrole nitrogen, the lone pair on this amine is localized and readily available to accept a proton. Primary amines are versatile nucleophiles and can participate in a wide range of chemical reactions, such as acylation, alkylation, and imine formation. Structurally, this side chain contains a chiral center at the second carbon, meaning the molecule can exist as (R) and (S) enantiomers.

Structural and Computed Properties

Detailed experimental data for 1-(1H-pyrrol-2-yl)propan-2-amine is sparse. The table below includes computed properties and data from its close structural isomer, 1-(1H-pyrrol-3-yl)propan-2-amine, for reference.

| Property | Value | Source |

| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-2-amine | - |

| Molecular Formula | C₇H₁₂N₂ | [5] |

| Molar Mass | 124.18 g/mol | [5] |

| Monoisotopic Mass | 124.100048391 Da | [5] |

| CAS Number | 128600-49-7 (for 3-yl isomer) | [5] |

| Canonical SMILES | CC(N)CC1=CC=CN1 | - |

| InChIKey | XMTHAWZPEGHZPK-UHFFFAOYSA-N (for 3-yl isomer) | [5] |

| Computed XLogP3 | 0.5 | [5] |

Physical Properties

| Property | Predicted/Analogous Value | Reference Compound/Source |

| Appearance | Colorless to yellow/brown liquid | General property of pyrroles/amines |

| Boiling Point | ~160 °C | Based on 2-Amino-2-methyl-1-propanol |

| Melting Point | ~ -2 °C | Based on 2-Amino-2-methyl-1-propanol |

| Density | ~0.97 g/cm³ | Based on 2-Amino-2-methyl-1-propanol |

| Solubility | Soluble in water, methanol, ethanol | General property of low MW amines |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

A logical and efficient method for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine is through the reductive amination of the corresponding ketone, 1-(1H-pyrrol-2-yl)propan-2-one. This approach is widely used for amine synthesis due to its high yields and the availability of various reducing agents. The ketone precursor can be synthesized from pyrrole via Friedel-Crafts acylation or related methods.

Proposed Synthetic Protocol: Reductive Amination

Objective: To synthesize 1-(1H-pyrrol-2-yl)propan-2-amine from 1-(1H-pyrrol-2-yl)propan-2-one.

Causality: This two-step protocol first forms an imine intermediate (or its protonated iminium ion form) between the ketone and an ammonia source. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is chosen for its selectivity; it preferentially reduces the protonated iminium ion over the starting ketone, which minimizes side reactions and improves yield.

Materials:

-

1-(1H-pyrrol-2-yl)propan-2-one

-

Ammonium acetate (or ammonia in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in anhydrous methanol.

-

Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, monitoring for any gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Workup (Quenching): Carefully quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2) to decompose any remaining NaBH₃CN. Stir for 1 hour.

-

Extraction (Base): Basify the aqueous solution with 1M NaOH to a pH of ~10-12. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine.

Purification and Validation Workflow

Crude product from the synthesis requires purification, typically via flash column chromatography, followed by rigorous validation to confirm its identity and purity.

Caption: Workflow for purification and validation of synthesized amine.

Spectroscopic and Analytical Characterization

The identity of 1-(1H-pyrrol-2-yl)propan-2-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted data based on its structure.

| Technique | Predicted Observations |

| ¹H NMR | Pyrrole Protons: 3 signals in the aromatic region (~6.0-6.8 ppm).[3] Aliphatic Protons: Signals for CH, CH₂, and CH₃ groups. The CH adjacent to the amine will be a multiplet. NH₂ Protons: A broad singlet, exchangeable with D₂O, typically between 1.5-3.5 ppm.[6][7] |

| ¹³C NMR | Pyrrole Carbons: 3 signals in the aromatic region (~105-120 ppm). Aliphatic Carbons: 3 signals in the upfield region (~15-50 ppm). The carbon bonded to the nitrogen (C-N) will be in the 40-50 ppm range. |

| IR Spectroscopy | N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands around 3300-3400 cm⁻¹.[6][7][8] N-H Bend (Primary Amine): A band around 1580-1650 cm⁻¹.[8] C-H Stretch: Aliphatic (~2850-2960 cm⁻¹) and Aromatic (~3100 cm⁻¹). C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[8] |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 124. Major Fragment: A prominent peak at m/z = 44 resulting from α-cleavage, yielding the [CH(NH₂)CH₃]⁺ fragment.[6][7] |

Reactivity, Stability, and Handling

Chemical Reactivity

-

Basicity: The primary amine on the side chain is the main basic center and will readily react with acids to form ammonium salts.

-

Acidity: The N-H proton of the pyrrole ring can be removed by strong bases like sodium hydride or organolithium reagents.[3]

-

Nucleophilicity: The primary amine is a potent nucleophile, reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.

-

Pyrrole Ring Reactivity: The pyrrole ring is susceptible to electrophilic substitution, although its reactivity can be influenced by protonation of the side-chain amine under acidic conditions.

Stability and Storage

Pyrroles and aliphatic amines can be sensitive to air and light, often darkening over time due to oxidative polymerization.[9] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place such as a refrigerator.[9][10]

Safety and Handling (EHS)

Disclaimer: This information is based on analogous compounds. A specific Safety Data Sheet (SDS) should be consulted if available.

Primary Hazards:

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H227: Combustible liquid.

-

H402: Harmful to aquatic life.

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[9]

-

Dispensing: Use caution when dispensing. Avoid creating aerosols. Ensure all containers are properly labeled.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

-

Waste Disposal: Dispose of chemical waste in a properly labeled container according to institutional and local regulations.

First Aid Measures: [11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Caption: Logic diagram for emergency first aid response to exposure.

Context in Drug Discovery and Research

The Pyrrole Moiety as a Privileged Scaffold

The pyrrole ring is a fundamental component in a vast number of biologically active natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold in medicinal chemistry. Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[1][12]

Potential Applications and Future Directions

1-(1H-pyrrol-2-yl)propan-2-amine serves as a valuable building block for generating novel chemical entities. The primary amine provides a convenient handle for derivatization, allowing for the exploration of chemical space through techniques like amide coupling, reductive amination, or urea/thiourea formation. Given the prevalence of pyrrole-containing compounds with central nervous system (CNS) activity, this scaffold could be explored for developing agents targeting neurological disorders.[13] Furthermore, its structural similarity to components of known antibacterial agents suggests potential in the development of new anti-infectives.[1][14] The synthesis of a library of derivatives from this core structure, followed by high-throughput screening, represents a promising strategy for identifying new bioactive lead compounds.[2]

References

-

PubChem. (n.d.). 1-(1H-pyrrol-3-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

González-Lainez, M., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. The Journal of Organic Chemistry, 78(14), 7324–7329. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(1-methyl-1h-pyrrol-2-yl)propan-2-amine. University of Luxembourg. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. University of Luxembourg. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine. Retrieved from [Link]

-

Vasile, C. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(23), 16999. Retrieved from [Link]

-

Foks, H., et al. (1993). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][5][9]thiazine. Acta Poloniae Pharmaceutica, 50(4-5), 323–328. Retrieved from [Link]

-

Kumar, D., et al. (2022). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 24(1), 1-6. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(15), 4991. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. 1-(1H-pyrrol-3-yl)propan-2-amine | C7H12N2 | CID 13437356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. brieflands.com [brieflands.com]

- 13. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations [mdpi.com]

In-Depth Technical Guide to the Structure Elucidation of 1-(1H-pyrrol-2-yl)propan-2-amine

Introduction

1-(1H-pyrrol-2-yl)propan-2-amine is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrrole ring linked to a propan-2-amine moiety, presents a unique scaffold for the design of novel therapeutic agents. Pyrrole-containing compounds are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise characterization and unequivocal structure elucidation of this molecule are paramount for understanding its chemical reactivity, metabolic fate, and pharmacological activity.

This comprehensive technical guide provides a multi-faceted approach to the structure elucidation of 1-(1H-pyrrol-2-yl)propan-2-amine, integrating modern spectroscopic and chromatographic techniques. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale for each experimental choice.

Molecular Structure and Properties

The foundational step in any structure elucidation is a thorough understanding of the molecule's basic characteristics.

Molecular Formula: C₈H₁₄N₂ Molecular Weight: 138.21 g/mol Monoisotopic Mass: 138.1157 g/mol

The structure consists of a five-membered aromatic pyrrole ring.[2][3] The pyrrole ring system is a core component of many vital natural products.[2] Attached to the second position of this ring is a propane chain with an amine group at the second carbon, creating a chiral center.

Visualization of the Elucidation Workflow

The following diagram outlines the logical workflow for the comprehensive structure elucidation of 1-(1H-pyrrol-2-yl)propan-2-amine.

Sources

Spectroscopic Characterization of 1-(1H-pyrrol-2-yl)propan-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(1H-pyrrol-2-yl)propan-2-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from its constituent moieties—the pyrrole ring and the propan-2-amine side chain—to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of novel pyrrole derivatives.

Introduction and Molecular Structure

1-(1H-pyrrol-2-yl)propan-2-amine is a primary amine containing a pyrrole heterocycle. The pyrrole ring is an aromatic, five-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] The propan-2-amine side chain introduces a chiral center and a basic nitrogen atom, which can significantly influence the molecule's pharmacological properties. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Below is a diagram illustrating the molecular structure and the atom numbering used for the spectroscopic assignments in this guide.

Caption: Molecular structure of 1-(1H-pyrrol-2-yl)propan-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 1-(1H-pyrrol-2-yl)propan-2-amine. These predictions are based on established chemical shift ranges for pyrrole and aliphatic amines, taking into account the electronic effects of the substituents.[2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the propan-2-amine side chain. The pyrrole protons typically appear in the aromatic region, while the aliphatic protons of the side chain will be in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (Pyrrole) | 8.0 - 9.0 | Broad singlet | - | The acidic proton on the pyrrole nitrogen often appears as a broad signal due to quadrupole broadening and exchange. |

| H5 | ~6.7 | Triplet | ~2.5 | This proton is coupled to H4 and the NH proton. |

| H3 | ~6.1 | Triplet | ~2.5 | Coupled to H4 and the NH proton. |

| H4 | ~6.0 | Triplet | ~2.5 | Coupled to H3 and H5. |

| H7 (CH) | 2.8 - 3.2 | Sextet or Multiplet | ~6-7 | This methine proton is coupled to the adjacent CH₂ and CH₃ protons, as well as the NH₂ protons. |

| H6 (CH₂) | 2.6 - 2.9 | Multiplet | ~7 | These diastereotopic methylene protons are coupled to the adjacent methine proton (H7). |

| NH₂ | 1.5 - 2.5 | Broad singlet | - | The amine protons often appear as a broad singlet and can exchange with D₂O. |

| H8 (CH₃) | 1.0 - 1.2 | Doublet | ~6-7 | The methyl protons are coupled to the adjacent methine proton (H7). |

Experimental Considerations:

-

Solvent Choice: The choice of solvent can significantly affect the chemical shifts, particularly for the NH and NH₂ protons. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be useful for resolving the NH proton signals.

-

D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the signals from the NH and NH₂ protons to disappear, confirming their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyrrole carbons will resonate in the downfield region, while the aliphatic carbons will be upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~130 | The pyrrole carbon attached to the side chain will be deshielded. |

| C5 | ~118 | The α-carbon to the nitrogen in the pyrrole ring. |

| C3 | ~108 | The β-carbon to the nitrogen in the pyrrole ring. |

| C4 | ~106 | The other β-carbon to the nitrogen in the pyrrole ring. |

| C7 (CH) | 45 - 55 | The methine carbon attached to the nitrogen of the amine. |

| C6 (CH₂) | 35 - 45 | The methylene carbon connecting the pyrrole ring to the side chain. |

| C8 (CH₃) | 20 - 25 | The methyl carbon of the isopropyl group. |

Experimental Protocol: Acquiring ¹³C NMR Data

A standard ¹³C NMR experiment with proton decoupling is typically sufficient. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol: Ionization Method

Electron Ionization (EI) is a suitable method for this compound, as it is relatively volatile and thermally stable. The resulting fragmentation pattern will be highly informative.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for 1-(1H-pyrrol-2-yl)propan-2-amine based on the known spectral properties of its constituent functional groups. The predicted NMR, IR, and MS data presented herein should serve as a valuable reference for the synthesis, purification, and characterization of this and structurally related compounds. Experimental verification of these predictions will be essential for confirming the structure and purity of newly synthesized batches.

References

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural characterization of 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

- Bahçeci, Ş., & Tahtaci, H. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

PubMed. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-propan-2-ylpropan-2-amine;N-propylpropan-1-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Navigating the Synthesis and Potential of 2-Substituted Pyrrole Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This guide focuses on a specific subclass: 2-substituted pyrrole amines, with a particular emphasis on the 1-(1H-pyrrol-2-yl)propan-2-amine structural motif. While a dedicated CAS number for this exact compound remains elusive in common chemical databases, this document serves as an in-depth technical resource for its synthesis, characterization, and potential applications, drawing upon established methodologies for related and isomeric compounds. We will explore the strategic considerations for the synthesis of the pyrrole core, the introduction of the aminopropyl side chain, and the analytical techniques essential for structural verification. This guide is intended to empower researchers in drug discovery and development to confidently approach the synthesis and exploration of this promising class of molecules.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a variety of biological targets, including enzymes and receptors.[2] Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The functionalization of the pyrrole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template for medicinal chemists.[2]

Compound Identification and Physicochemical Properties

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS number for 1-(1H-pyrrol-2-yl)propan-2-amine. However, closely related structures are documented:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-amine | 910384-28-0 | C8H14N2 | 138.21 | N-methylated analog. |

| 1-(1H-pyrrol-3-yl)propan-2-amine | 128600-49-7 | C7H12N2 | 124.18 | Positional isomer.[5][6] |

| 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine | Not Available | C8H14N2 | 138.23 | Isomeric structure with a tertiary amine.[7] |

The absence of a dedicated entry for the target compound suggests it is not a readily available commercial product and may require de novo synthesis. The physicochemical properties of the target compound can be predicted based on its structure and comparison with its isomers.

Synthetic Strategies for 2-Substituted Pyrrole Amines

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can be approached in a retrosynthetic manner, breaking the molecule down into the pyrrole core and the aminopropyl side chain. The primary challenge lies in the regioselective functionalization of the pyrrole ring at the C2 position.

Synthesis of the Pyrrole Core

Several classical and modern methods exist for the synthesis of the pyrrole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Paal-Knorr Pyrrole Synthesis: This is a widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8] For the synthesis of an unsubstituted pyrrole, 2,5-dimethoxytetrahydrofuran can serve as a convenient precursor to the required 1,4-dicarbonyl species.[8]

Caption: The Paal-Knorr synthesis of pyrroles.

-

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a β-ketoester. While versatile, it typically leads to polysubstituted pyrroles.

-

Modern Synthetic Methods: More recent methods often utilize transition metal catalysis to achieve high efficiency and regioselectivity. These can include cycloisomerization reactions of alkynes and allenes, as well as multicomponent reactions.[9]

Introduction of the Propan-2-amine Side Chain at the C2 Position

Once the pyrrole nucleus is formed, the next critical step is the introduction of the propan-2-amine side chain at the C2 position.

Workflow for Side Chain Introduction:

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Protocol (Illustrative):

-

Friedel-Crafts Acylation:

-

To a solution of 1H-pyrrole in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3).

-

Cool the mixture in an ice bath.

-

Slowly add propanoyl chloride. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with ice water and extracting the product with an organic solvent.

-

Purify the resulting 2-propanoyl-1H-pyrrole by column chromatography.

-

-

Reductive Amination:

-

Dissolve the 2-propanoyl-1H-pyrrole in a protic solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Add a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction, adjust the pH to basic, and extract the product.

-

Purify the final product, 1-(1H-pyrrol-2-yl)propan-2-amine, via column chromatography or distillation.

-

Characterization and Analytical Techniques

The structural confirmation of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the aromatic region), the methine and methyl protons of the propan-2-amine side chain, and the amine protons. The coupling patterns will be critical for confirming the connectivity. |

| ¹³C NMR | Resonances for the four distinct carbons of the pyrrole ring and the three carbons of the side chain. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C7H12N2). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretches of the pyrrole and the primary amine, as well as C-H and C=C stretches of the aromatic ring. |

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound. |

Potential Applications in Drug Discovery

While specific biological data for 1-(1H-pyrrol-2-yl)propan-2-amine is not available, the broader class of pyrrole-containing compounds has shown significant therapeutic potential.

-

Antimicrobial Agents: The pyrrole moiety is found in several natural and synthetic compounds with antibacterial and antifungal activity.[3][10]

-

Anticancer Agents: Pyrrole derivatives have been investigated as kinase inhibitors and cytotoxic agents, targeting pathways crucial for cancer cell proliferation.[2]

-

Central Nervous System (CNS) Activity: The structural similarity of the pyrrole ring to neurotransmitters has led to the exploration of pyrrole derivatives for various CNS targets.

Conclusion

1-(1H-pyrrol-2-yl)propan-2-amine represents an intriguing, yet underexplored, chemical entity. This technical guide provides a comprehensive framework for its synthesis and characterization, based on established chemical principles and methodologies for related compounds. By providing a clear synthetic roadmap and highlighting the potential therapeutic relevance of this structural class, we aim to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the pyrrole scaffold ensures that novel derivatives will continue to be a rich source of new therapeutic agents.

References

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

-

2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. PubChem. [Link]

-

1-(1H-pyrrol-3-yl)propan-2-amine - CAS:128600-49-7. Ark Pharm. [Link]

-

1-(1H-pyrrol-3-yl)propan-2-amine | C7H12N2 | CID 13437356. PubChem. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 1-(1H-pyrrol-3-yl)propan-2-amine - CAS:128600-49-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. 1-(1H-pyrrol-3-yl)propan-2-amine | C7H12N2 | CID 13437356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine (C8H14N2) [pubchemlite.lcsb.uni.lu]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1-(1H-pyrrol-2-yl)propan-2-amine, a pyrrole-containing compound with structural similarities to amphetamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical identity, synthesis, and potential pharmacological significance.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct IUPAC name for the compound of interest is 1-(1H-pyrrol-2-yl)propan-2-amine . This nomenclature precisely describes a propane backbone where the second carbon atom is bonded to an amino group, and the first carbon atom is attached to the second position of a 1H-pyrrole ring.

A common and accepted synonym for this compound is alpha-methyl-2-pyrroleethanamine . This name highlights the ethylamine core structure with a methyl group at the alpha position relative to the amino group and a pyrrole ring attached at the second position of the ethyl chain.

For clarity and consistency, the IUPAC name will be used throughout this guide.

Synthesis and Mechanistic Insights

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can be strategically achieved through the reductive amination of the corresponding ketone precursor, 1-(1H-pyrrol-2-yl)propan-2-one. This method is a robust and widely employed strategy in organic synthesis for the formation of amines.[1]

Proposed Synthetic Workflow

The overall synthetic transformation is depicted below:

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Significance of 1-(1H-pyrrol-2-yl)propan-2-amine

Abstract

The pyrrole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] This guide delves into the synthetic history and methodologies surrounding a specific derivative, 1-(1H-pyrrol-2-yl)propan-2-amine. While a singular "discovery" event for this compound is not prominently documented in the historical literature, its existence is a logical consequence of the evolution of synthetic organic chemistry. This document provides an in-depth exploration of the plausible synthetic routes, the rationale behind these methodologies, and the potential pharmacological relevance of this compound, grounded in the broader context of pyrrole chemistry. It is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel heterocyclic entities.

Introduction: The Pyrrole Motif - A Historical and Pharmacological Perspective

The story of pyrrole begins in 1834 when it was first detected by F. F. Runge as a component of coal tar.[2] Its isolation from bone pyrolysate followed in 1857. The name "pyrrole" is derived from the Greek pyrrhos, meaning "reddish" or "fiery," a nod to the vibrant red color it imparts to wood when exposed to hydrochloric acid.[2] This simple, five-membered aromatic heterocycle is not merely a chemical curiosity; it is a fundamental building block of life. Nature has extensively utilized the pyrrole scaffold to construct vital biomolecules, including the porphyrin ring of heme in hemoglobin, the chlorin ring of chlorophyll, and the corrin ring of vitamin B12.[1]

The inherent biological significance and versatile chemical reactivity of the pyrrole ring have made it a "privileged scaffold" in drug discovery.[3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, coupled with its amenability to chemical modification, has led to its incorporation into a wide array of therapeutic agents. Marketed drugs containing the pyrrole moiety exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4]

This guide focuses on a specific, yet representative, member of the pyrrole family: 1-(1H-pyrrol-2-yl)propan-2-amine. The strategic placement of an aminopropane side chain on the pyrrole ring introduces a chiral center and a basic nitrogen atom, features that are often crucial for pharmacological activity.

Synthetic Pathways to 1-(1H-pyrrol-2-yl)propan-2-amine: A Chemist's Guide

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can be approached through several established methodologies in organic chemistry. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Below, we detail two logical and robust synthetic strategies.

Pathway A: Reductive Amination of a Ketone Precursor

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[5] This pathway commences with the readily available 2-acetylpyrrole and proceeds through a ketone intermediate, 1-(1H-pyrrol-2-yl)propan-2-one.

2.1.1. Rationale and Strategy

The core of this strategy is the conversion of a carbonyl group into an amine. This is typically achieved by forming an imine or enamine intermediate, which is then reduced in situ.[6] The use of a suitable reducing agent that selectively reduces the C=N double bond in the presence of other functional groups is critical for the success of this reaction.[7]

2.1.2. Experimental Protocol

-

Step 1: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-one. This ketone can be synthesized via the acylation of pyrrole. A common method involves the Friedel-Crafts acylation using propionyl chloride or propionic anhydride with a Lewis acid catalyst. However, a more direct approach for this specific ketone is not readily found in the initial search results. An alternative is the reaction of 2-pyrrolylmagnesium bromide with propionaldehyde followed by oxidation of the resulting secondary alcohol.

-

Step 2: Reductive Amination.

-

To a solution of 1-(1H-pyrrol-2-yl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium acetate or a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5-2 equivalents). These reagents are preferred for their selectivity in reducing imines over ketones.[7]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the careful addition of water or a dilute acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1H-pyrrol-2-yl)propan-2-amine.

-

2.1.3. Workflow Diagram

Caption: Reductive Amination Workflow.

Pathway B: Henry Reaction Followed by Reduction

The Henry (nitroaldol) reaction provides a powerful method for carbon-carbon bond formation and the introduction of a nitro group, which can be subsequently reduced to an amine.[8][9] This pathway offers a versatile route to β-amino alcohols and, with further modification, to the desired amine.

2.2.1. Rationale and Strategy

This approach leverages the acidity of the α-proton of a nitroalkane.[10] In the presence of a base, the nitroalkane forms a nitronate anion, which acts as a nucleophile and attacks a carbonyl compound, in this case, 2-acetylpyrrole. The resulting nitroalkene is then reduced to the corresponding amine.

2.2.2. Experimental Protocol

-

Step 1: Henry Reaction to form 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene.

-

Dissolve 2-acetylpyrrole (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent like methanol or ethanol.

-

Add a base, such as sodium hydroxide or potassium carbonate, to catalyze the reaction.[9] The reaction can be stirred at room temperature or gently heated to drive it to completion.

-

The intermediate nitroaldol may dehydrate in situ to form the nitroalkene. If not, a separate dehydration step using an acid catalyst may be required.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude nitroalkene by crystallization or column chromatography.

-

-

Step 2: Reduction of the Nitroalkene.

-

Dissolve the 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Add a reducing agent capable of reducing both the nitro group and the double bond. A common choice is lithium aluminum hydride (LiAlH₄) in THF. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.

-

If using LiAlH₄, the reaction is typically performed at 0°C to room temperature. For catalytic hydrogenation, the reaction may require elevated pressure and temperature.

-

After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction. For LiAlH₄, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is filtered off.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate it.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

2.2.3. Workflow Diagram

Caption: Henry Reaction and Reduction Workflow.

Physicochemical Properties and Spectroscopic Data (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.19 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate). Likely to have some water solubility, especially in its protonated form. |

| ¹H NMR | Characteristic signals for the pyrrole ring protons, a multiplet for the CH proton adjacent to the amine, a doublet for the methyl group, and a multiplet for the CH₂ group. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyrrole ring and the propyl side chain. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 124.10, with characteristic fragmentation patterns. |

Potential Significance and Future Directions

The structural motifs present in 1-(1H-pyrrol-2-yl)propan-2-amine suggest several avenues for its potential application in drug discovery and development. The pyrrole ring is a known pharmacophore, and the introduction of a chiral aminopropane side chain can impart specific biological activities.

Pyrrole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[3] For instance, certain pyrrole-containing compounds have shown potential in modulating neurotransmitter systems.[11] The primary amine in the target molecule provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Future research on 1-(1H-pyrrol-2-yl)propan-2-amine could focus on:

-

Pharmacological Screening: Evaluating its activity in a variety of biological assays, particularly those related to neurological disorders, inflammation, and infectious diseases.

-

Derivatization: Synthesizing analogs by modifying the amine (e.g., acylation, alkylation) or the pyrrole ring to explore and optimize its biological activity.

-

Stereoselective Synthesis: Developing asymmetric synthetic routes to obtain enantiomerically pure forms of the compound, which is often crucial for elucidating its mechanism of action and for therapeutic applications.

Conclusion

While the specific discovery of 1-(1H-pyrrol-2-yl)propan-2-amine is not a landmark event in the history of chemistry, its synthesis is a clear and logical extension of well-established synthetic methodologies. This technical guide has outlined plausible and efficient routes for its preparation, grounded in the rich history of pyrrole chemistry. The structural features of this compound make it an intriguing target for further investigation in the field of medicinal chemistry, holding the potential to contribute to the development of novel therapeutic agents. The continued exploration of such "simple" yet strategically designed molecules is essential for the advancement of drug discovery.

References

- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).

-

Wikipedia contributors. (2024). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Kralj, M., & Tralić-Kulenović, V. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical and Biochemical Engineering Quarterly, 32(1), 71-79.

- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

- Li, J., et al. (2025). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum.

- Trégner, M. (2018).

- Sá, M. M. d., & Fernandes, R. A. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Tetrahedron Letters, 54(30), 3956-3959.

-

Mikhaleva, A. I., et al. (1983). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][6][12]thiazine. Pharmaceutical Chemistry Journal, 17, 475–478.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Padwa, A., & Kulkarni, Y. S. (1988). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. The Journal of Organic Chemistry, 53(10), 2247-2254.

- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450.

-

Asif, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Al-Ostath, A., & El-Faham, A. (2013). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 29(4), 1435-1446.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Rogozińska, M., & Kwiatkowski, P. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(19), 6296.

- CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl)

- Kumar, A., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(3), 361-382.

-

Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]...

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P

- Camarillo, E. A., Flores, H., Amador, P., & Bernès, S. (2007). 2-Acetylpyrrole. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2593-o2594.

- Aricò, F., et al. (2024).

-

The Catalyst - Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description [Video]. YouTube. [Link]...

- Ragno, R., et al. (2004). 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. Journal of Medicinal Chemistry, 47(6), 1351–1359.

- Al-Mousawi, S. M., et al. (2022). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ACS Omega, 7(4), 3824–3832.

- Jia, X. G., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. The Journal of Organic Chemistry.

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. brieflands.com [brieflands.com]

- 4. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. 1-Pyrroline synthesis [organic-chemistry.org]

- 12. Pyrrole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1H-pyrrol-2-yl)propan-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 1-(1H-pyrrol-2-yl)propan-2-amine. Structurally, this molecule is a fascinating hybrid, replacing the phenyl group of amphetamine with a pyrrole moiety. This substitution opens up a rich and diverse pharmacological landscape for investigation. The pyrrole ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of therapeutic effects including anticancer, antimicrobial, and antiviral activities.[1][2][3][4][5] The amphetamine backbone is a potent psychostimulant, primarily interacting with monoamine transporters.[6][7][8] This guide will dissect the potential pharmacology of 1-(1H-pyrrol-2-yl)propan-2-amine by drawing parallels with these two parent structures. We will delve into its potential as a psychoactive agent, its antimicrobial and anticancer prospects, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses.

Introduction: A Tale of Two Pharmacophores

The therapeutic potential of 1-(1H-pyrrol-2-yl)propan-2-amine lies at the intersection of two powerful chemical motifs: the pyrrole ring and the 2-aminopropane backbone.

-

The Pyrrole Ring: A Privileged Scaffold in Medicinal Chemistry. The pyrrole heterocycle is a cornerstone of many natural and synthetic bioactive compounds.[1][3][4] Its presence in marketed drugs like the cholesterol-lowering agent atorvastatin, the anti-inflammatory drug ketorolac, and the anticancer agent sunitinib underscores its versatility.[2] The pyrrole nucleus can engage in a variety of non-covalent interactions with biological targets, contributing to a broad spectrum of activities.[1][3]

-

The 2-Aminopropane Backbone: A Gateway to the Central Nervous System. The 2-aminopropane structure is the defining feature of amphetamine and its derivatives, which are well-characterized for their potent effects on the central nervous system (CNS).[7][8] These compounds primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][8] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant, euphoric, and anorectic effects.

The fusion of these two pharmacophores in 1-(1H-pyrrol-2-yl)propan-2-amine suggests a unique and potentially multifaceted pharmacological profile that warrants rigorous investigation.

Postulated Biological Activities and Mechanisms of Action

Based on its structural characteristics, we can hypothesize several potential biological activities for 1-(1H-pyrrol-2-yl)propan-2-amine.

Psychoactive Properties via Monoamine Transporter Interaction

The most immediate hypothesis is that 1-(1H-pyrrol-2-yl)propan-2-amine will exhibit psychoactive properties similar to amphetamine. The 2-aminopropane side chain is a strong indicator of potential interaction with DAT, NET, and SERT.[6][8] The pyrrole ring, being an aromatic heterocycle, can functionally mimic the phenyl ring of amphetamine in binding to the transporter proteins.

Hypothesized Mechanism of Action:

-

Binding to Monoamine Transporters: The compound is expected to bind to DAT, NET, and SERT. The relative affinity for each transporter will determine its specific pharmacological profile (e.g., predominantly dopaminergic, serotonergic, or balanced).

-

Inhibition of Reuptake and/or Induction of Efflux: Like amphetamine, it may act as both a competitive inhibitor of monoamine reuptake and a substrate for the transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[8]

Signaling Pathway: Hypothesized Monoaminergic Effects

Caption: Hypothesized mechanism of 1-(1H-pyrrol-2-yl)propan-2-amine at the monoaminergic synapse.

Antimicrobial Activity

Pyrrole-containing compounds are known for their antibacterial and antifungal properties.[4] This activity often stems from their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Hypothesized Mechanism of Action:

-

Cell Membrane Disruption: The lipophilic nature of the pyrrole ring combined with the amine group could allow the molecule to intercalate into and disrupt the integrity of microbial cell membranes.

-

Enzyme Inhibition: The compound may inhibit key bacterial or fungal enzymes, such as those involved in cell wall synthesis or metabolic pathways.

Anticancer Activity

Several pyrrole derivatives have demonstrated potent anticancer activity.[1] These compounds can act through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Hypothesized Mechanism of Action:

-

Kinase Inhibition: The pyrrole scaffold is present in several kinase inhibitors. 1-(1H-pyrrol-2-yl)propan-2-amine could potentially inhibit specific kinases involved in cancer cell proliferation and survival.

-

DNA Intercalation: The planar pyrrole ring might allow the molecule to intercalate between DNA base pairs, leading to DNA damage and apoptosis in cancer cells.

Experimental Protocols for Activity Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Psychoactive Profile Assessment

Objective: To determine the affinity and functional activity of 1-(1H-pyrrol-2-yl)propan-2-amine at monoamine transporters.

Methodology:

-

Radioligand Binding Assays:

-

Principle: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

-

Protocol:

-

Prepare cell membrane homogenates expressing human DAT, NET, or SERT.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

-

-

Synaptosomal Uptake Assays:

-

Principle: To measure the ability of the compound to inhibit the reuptake of neurotransmitters into synaptosomes.

-

Protocol:

-

Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubate synaptosomes with varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine or a reference compound (e.g., cocaine, amphetamine).

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Terminate the uptake reaction by rapid filtration.

-

Determine the IC₅₀ for uptake inhibition.

-

-

-

Neurotransmitter Release Assays:

-

Principle: To assess whether the compound induces neurotransmitter efflux.

-

Protocol:

-

Preload synaptosomes or cultured cells expressing the transporters with a radiolabeled neurotransmitter.

-

Wash to remove excess unincorporated neurotransmitter.

-

Expose the cells/synaptosomes to varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine.

-

Measure the amount of radioactivity released into the supernatant over time.

-

Calculate the EC₅₀ for release.

-

-

Experimental Workflow: In Vitro Psychoactive Profiling

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scitechnol.com [scitechnol.com]

- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(1H-pyrrol-2-yl)propan-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for compounds with significant neuromodulatory activities. This guide provides a comprehensive technical overview of this chemical class, delving into its synthetic landscape, pharmacological significance, and the nuanced structure-activity relationships (SAR) that govern its interaction with biological targets. Primarily recognized for their activity as monoamine releasing agents, these compounds offer a rich chemical space for the development of novel therapeutics targeting neuropsychiatric and neurological disorders. We will explore the key synthetic strategies, delineate the mechanism of action at monoamine transporters, and present detailed experimental protocols for synthesis and in vitro characterization, equipping researchers with the foundational knowledge required to innovate within this promising area of drug discovery.

Introduction: The Significance of the 2-Aminopropyl-Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore.[1] When coupled with a propan-2-amine side chain at the C2 position, the resulting 1-(1H-pyrrol-2-yl)propan-2-amine structure becomes a potent modulator of the monoaminergic systems.

These systems, comprising the neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are critical for regulating mood, cognition, and arousal. Dysregulation of monoaminergic signaling is implicated in numerous CNS disorders, including depression, ADHD, and substance use disorders. Compounds based on the 2-aminopropyl-pyrrole scaffold primarily function as monoamine releasing agents (MRAs) .[3] They interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to induce reverse transport, thereby increasing synaptic concentrations of these key neurotransmitters.[3] This guide will dissect the chemical and pharmacological attributes that make this scaffold a compelling starting point for drug development.

The Synthetic Landscape: Constructing the Core Scaffold

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine and its derivatives is accessible through several established organic chemistry routes. The choice of strategy often depends on the desired substitution pattern on the pyrrole ring, the alkyl chain, or the terminal amine.

A prevalent and versatile method involves the reductive amination of a key intermediate, 1-(1H-pyrrol-2-yl)propan-2-one. This ketone can be synthesized via various methods, including the acylation of pyrrole. Once the ketone is obtained, it can be reacted with a primary or secondary amine (or ammonia for the parent compound) in the presence of a reducing agent to form the desired amine.

Workflow for a General Synthesis

Below is a generalized workflow illustrating a common synthetic approach.

Caption: Generalized synthetic workflow for 2-aminopropyl-pyrrole derivatives.

Protocol 1: Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine

This protocol provides a detailed, step-by-step methodology for a representative N-methylated analog.

Materials:

-

1-(1H-pyrrol-2-yl)propan-2-one

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a solution of 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in DCE, add methylamine hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Causality Insight: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

-

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Causality Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to acidic conditions than other borohydrides like NaBH₃CN.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel.[4] An appropriate eluent system, such as a gradient of ethyl acetate in hexane, is often effective.[4]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for 1-(1H-pyrrol-2-yl)propan-2-amine analogs is the induction of monoamine efflux through DAT, NET, and SERT.[3] These membrane-embedded proteins are responsible for clearing neurotransmitters from the synapse, thereby terminating their signal.[6]

MRAs are transporter substrates that are taken up into the presynaptic neuron.[3] Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of the membrane transporters, causing a non-vesicular release of neurotransmitters into the synapse.[3]

Caption: Mechanism of monoamine release induced by a pyrrole analog (MRA).

The selectivity of a given derivative for DAT, NET, or SERT dictates its pharmacological and behavioral profile.

-

Dopamine/Norepinephrine-selective releasers typically exhibit stimulant properties. Potent DAT and NET inhibition is associated with lower psychoactive doses in humans.[7]

-

Serotonin-selective releasers tend to produce entactogenic or anorectic effects.

-

Mixed-action or "non-selective" releasers have complex profiles, often combining stimulant and empathogenic effects.

Structure-Activity Relationships (SAR)

The potency and selectivity of these compounds can be finely tuned by chemical modifications at three key positions: the pyrrole ring, the α-carbon of the side chain, and the terminal amine. Understanding these SARs is crucial for rational drug design.[2][8]

| Modification Site | Structural Change | Effect on Activity/Selectivity | Rationale & Insights |

| Pyrrole Ring | N-methylation (position 1) | Generally maintains or slightly alters potency. Can improve metabolic stability. | N-methylation prevents N-glucuronidation, a common metabolic pathway for pyrroles, potentially increasing bioavailability. |

| Substitution at C3, C4, C5 | Highly sensitive. Bulky groups can decrease potency by sterically hindering transporter binding. | The planarity and electronic distribution of the pyrrole ring are important for initial recognition by the transporter binding pocket. | |

| Alkyl Chain | α-methylation | Often critical for activity. Creates a chiral center. | The α-methyl group mimics the structure of amphetamine and is thought to enhance interaction with the transporter. The (S)-enantiomer is typically more potent. |

| β-methylation or chain extension | Generally reduces potency. | The propane-2-amine structure appears optimal for fitting within the transporter substrate binding site. | |

| Terminal Amine | N-methylation | Often increases potency, particularly at DAT/NET. | A secondary amine can be optimal for transporter interaction compared to a primary amine. |

| N-ethylation or larger groups | Potency generally decreases with increasing alkyl chain length. | Bulky substituents on the nitrogen can sterically clash with the binding site, reducing affinity and preventing efficient transport. |

Note: The data presented is a generalized summary derived from foundational medicinal chemistry principles of monoamine releasers.

Essential Experimental Protocols

To characterize novel derivatives, a standardized set of in vitro assays is essential. These assays determine the potency and efficacy of the compounds at each of the three key monoamine transporters.[9]

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol determines the concentration of a test compound required to inhibit 50% of monoamine uptake (IC₅₀) via DAT, NET, or SERT.[6] It is a foundational assay in drug discovery for this class of compounds.[6][9]

Objective: To measure the IC₅₀ values of a test compound at hDAT, hNET, and hSERT.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.[7]

-

Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[7]

-

Test compounds dissolved in DMSO.

-

Known inhibitors for positive control (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

96-well cell culture plates and filtration plates (e.g., UniFilter-96 GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration should be kept low (<0.1%) to avoid cellular toxicity.

-

Pre-incubation: Wash the cells with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

-

Causality Insight: This step allows the inhibitor to bind to the transporters before the addition of the substrate.

-

-

Uptake Initiation: Add the radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) to each well to initiate the uptake reaction. A final concentration near the known Kₘ for each transporter is typically used.[6] Incubate for a short period (e.g., 5-15 minutes).

-

Self-Validation: The incubation time must be within the linear range of uptake for the specific cell line and transporter, which should be determined in preliminary experiments.

-

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This is typically done using a cell harvester that lyses the cells and transfers the contents to a filtration plate.

-

Measurement: Dry the filter plates, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.

-

Subtract non-specific uptake from all values.

-

Normalize the data to the control (vehicle-treated) wells, which represent 100% uptake.

-

Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

-

Future Directions and Therapeutic Potential

The 1-(1H-pyrrol-2-yl)propan-2-amine scaffold remains an area of active research. Future work will likely focus on:

-